molecular formula C22H40O4 B3048549 Monostearyl fumarate CAS No. 1741-93-1

Monostearyl fumarate

Cat. No. B3048549
CAS RN: 1741-93-1
M. Wt: 368.5 g/mol
InChI Key: MHQJUHSHQGQVTM-VHEBQXMUSA-N
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Description

Monostearyl fumarate, also known as sodium stearyl fumarate, is a lubricant used in tablet formulation. It can also be used as a taste-masking agent in orally disintegrating tablets . It is a conditioning and stabilizing agent . The molecular formula of Monostearyl fumarate is C22H40O4 .


Molecular Structure Analysis

Monostearyl fumarate has a molecular weight of 368.55 g/mol . Its chemical formula is C22H40O4 . The structure includes a long hydrocarbon chain (stearyl group) attached to a fumarate group .


Physical And Chemical Properties Analysis

Monostearyl fumarate is a compound with a molecular weight of 368.55 g/mol . Its chemical formula is C22H40O4 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

1. Neuroprotective Properties

Monostearyl fumarate, a derivative of fumaric acid esters, has shown significant potential in neuroprotection, particularly in the context of multiple sclerosis (MS). Studies have found that compounds like dimethyl fumarate (DMF) and monomethyl fumarate (MMF), related to monostearyl fumarate, are effective in treating relapsing-remitting multiple sclerosis by modulating the immune response and protecting against oxidative stress within the central nervous system (CNS). These compounds act by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to increased cellular redox potential, glutathione, ATP levels, and mitochondrial membrane potential, which are crucial for neuroprotection (Carlström et al., 2019); (Scannevin et al., 2012).

2. Immunomodulatory Effects

Fumarates like monostearyl fumarate have been observed to modulate immune responses. They can influence multiple cellular pathways, including inhibiting NF-κB activity and promoting antioxidant responses. This action is particularly notable in the treatment of MS, where immunomodulation plays a key role in therapeutic efficacy. Monostearyl fumarate derivatives have been shown to have effects on various immune cells, including monocytes, dendritic cells, T cells, and natural killer cells, which may contribute to their clinical utility in autoimmune diseases (Gillard et al., 2015); (Al-Jaderi & Maghazachi, 2016).

3. Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant effects of monostearyl fumarate and its analogs have been demonstrated in several studies. These compounds can significantly reduce inflammation and oxidative stress, which are central to the pathology of various neurodegenerative diseases. They achieve this by up-regulating antioxidant gene expression and improving cell viability under oxidative stress, thus offering potential therapeutic value in diseases where inflammation and oxidative damage are prevalent (Brennan et al., 2017); (Parodi et al., 2015).

4. Modulating Metabolism and Immunity

Monostearyl fumarate derivatives have been found to modulate metabolism in activated immune cells. For instance, DMF can target the glycolytic enzyme GAPDH, leading to down-regulation of aerobic glycolysis in both myeloid and lymphoid cells. This metabolic modulation results in the dampening of immune responses, which is crucial in the treatment of autoimmune diseases (Kornberg et al., 2018).

properties

IUPAC Name

(E)-4-octadecoxy-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQJUHSHQGQVTM-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169764
Record name Monostearyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monostearyl fumarate

CAS RN

1741-93-1
Record name Monostearyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1741-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monostearyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monostearyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenedioic acid (2E)-, monooctadecyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOSTEARYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X127TT7PK9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
AM Träff, J Ottosson, T Andersson - Journal of Pharmaceutical Sciences, 2022 - Elsevier
… Another risk is 1,2- and/or 1,4-addition with fumaric acid and monostearyl fumarate present as impurities in sodium stearyl fumarate. The secondary alcohol in AZD0837 is a rather weak …
Number of citations: 4 www.sciencedirect.com
MR Tadikonda - 2012 - repository-tnmgrmu.ac.in
The present work is to formulate film coated tablets of Emtricitabine combination with Tenofovir disoproxil fumaratetablets comparable to the marketed product.present work is to …
Number of citations: 1 repository-tnmgrmu.ac.in
UD Sree - 2010 - search.proquest.com
Amlodipine used as an anti-hypertensive and in the treatment of angina. FDT of amlodipine besylate were prepared using different superdisintegrants by direct compression method. …
Number of citations: 0 search.proquest.com
D Manivannan - 2018 - repository-tnmgrmu.ac.in
AIM &OBJECTIVES: Difficulty in swallowing (dysphagia) is a common problem of all age groups, especially the elderly and pediatrics, because of physiological changes associated with …
Number of citations: 3 repository-tnmgrmu.ac.in
SB Gaurav - 2012 - repository-tnmgrmu.ac.in
In the present study attempts were made to formulate 150mg immediate release oral disintegrating tablet formulation which can provide effective and fast drug release in oral cavity. …
Number of citations: 3 repository-tnmgrmu.ac.in
SK Figdor, R Pinson - Journal of Agricultural and Food Chemistry, 1970 - ACS Publications
… However, the ester of these components, monostearyl fumarate, is regarded as a new substance and demonstration of its suitability as a food additive is desirable. …
Number of citations: 4 pubs.acs.org
D Abinaya - 2014 - repository-tnmgrmu.ac.in
Hypertension is a major risk for Cardiovascular and stroke complications. The good permeability and the poor water solubility (BCS class II) as well as short biological half-life …
Number of citations: 1 repository-tnmgrmu.ac.in
V Reddy - 2009 - search.proquest.com
The objective of this study was to design and evaluate oral sustained drug delivery system for metoprolol succinate using hydrophilic polymers such as HPMC K4M and HPMC K100M …
Number of citations: 0 search.proquest.com
SB Karumanchi - 2014 - repository-tnmgrmu.ac.in
The present study treatment of iron storage disease is to remove from the body the excess iron that has accumulated. This can be done by employing iron Chelators. Iron Chelators can …
Number of citations: 3 repository-tnmgrmu.ac.in
S Nagargoje, N Jaiswal, G Chavan, K Zambre… - 2021 - wjpr.s3.ap-south-1.amazonaws.com
Medicine is an art that has been practiced since time immemorial whose exact start cannot be predicted as its history is routed right from the development of human civilization and is …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

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